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hydroxymethylpyridine

Cat. No.: B1203515 Get Quote

A detailed analysis of pyridine-based compounds in anticancer, antimicrobial, and anti-

inflammatory applications, supported by experimental data.

This guide provides a comparative overview of the biological efficacy of various compounds

derived from 5-hydroxy-2-hydroxymethylpyridine and related pyridine/pyrimidine structures.

The data presented is intended for researchers, scientists, and professionals in drug

development to facilitate informed decisions in the design and advancement of novel

therapeutics. The following sections summarize quantitative efficacy data, detail experimental

methodologies, and visualize relevant biological pathways and workflows.

Anticancer Activity
A significant number of studies have focused on the cytotoxic effects of pyridine and pyrimidine

derivatives against various cancer cell lines. The following tables summarize the half-maximal

inhibitory concentrations (IC50) of different compound classes.

5-Hydroxymethylpyrimidine Derivatives
Derivatives of 5-hydroxymethylpyrimidine have been evaluated for their cytotoxic properties

against a panel of human cancer cell lines. The IC50 values, representing the concentration of

the compound required to inhibit the growth of 50% of the cancer cells, are presented below.
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Compoun
d ID

HeLa
(Cervical
Cancer)
IC50 (µM)

HepaRG
(Hepatoc
ellular
Carcinom
a) IC50
(µM)

Caco-2
(Colorect
al
Adenocar
cinoma)
IC50 (µM)

AGS
(Gastric
Adenocar
cinoma)
IC50 (µM)

A172
(Glioblast
oma)
IC50 (µM)

RPTEC
(Normal
Renal
Cells)
IC50 (µM)

3h - 132.3 - - - >250

3i >250 >250 >250 >250 >250 >250

3j >250 >250 >250 >250 >250 >250

Data sourced from a study on the synthesis and biological evaluation of novel 5-

hydroxymethylpyrimidines.[1]

Novel Pyridine Heterocyclic Hybrids
A series of novel pyridine heterocyclic hybrids demonstrated potent antiproliferative activities

against various cancer cell lines. Notably, compound 3b exhibited superior activity compared to

the standard chemotherapeutic agent, Taxol, in certain cell lines.

Compound ID

Huh-7
(Hepatocellular
Carcinoma) IC50
(µM)

A549 (Lung
Carcinoma) IC50
(µM)

MCF-7 (Breast
Cancer) IC50 (µM)

3a <6.68 <38.05 <12.32

3b 6.54 15.54 6.13

5a <6.68 <38.05 <12.32

5b <6.68 <38.05 <12.32

Taxol (Reference) 6.68 38.05 12.32

Data extracted from a study on the discovery of new pyridine heterocyclic hybrids for breast

cancer treatment.[2]
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Matrix Metalloproteinase (MMP) Inhibition
5-Hydroxy, 5-substituted-pyrimidine-2,4,6-triones have been identified as potent inhibitors of

gelatinases MMP-2 and MMP-9, enzymes that play a crucial role in tumor progression and

metastasis.

Derivative Target IC50 (nM)

Biphenyl derivative with para-

COCH3
MMP-2 30

Biphenyl derivative with para-

COCH3
MMP-9 21

Biphenyl derivative with para-

OCF3
MMP-2 <50

Biphenyl derivative with para-

OCF3
MMP-9 <50

Biphenyl derivative with para-

SO2CH3
MMP-8 66

These findings highlight the potential of pyrimidine-2,4,6-triones in developing targeted anti-

cancer therapies.[3]

Antimicrobial Activity
Certain derivatives of 5-hydroxymethyl-pyrano[2,3-c]pyridines have been synthesized and

evaluated for their antibacterial and antifungal activities. The minimum inhibitory concentration

(MIC) values indicate the lowest concentration of the compound that prevents visible growth of

a microorganism.

Compound Bacterial/Fungal Strain MIC (µg/mL)

Pyrano[2,3-c]pyridine

Derivatives

Various bacterial and fungal

strains
12.5 - 25
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These compounds demonstrated significant activity, in some cases comparable or superior to

standard drugs.[4]

Anti-inflammatory Effects
The anti-inflammatory potential of 3-hydroxy-pyridine-4-one derivatives has been investigated

in animal models of inflammation.

Compound Model Dose
Inhibition of Edema
(%)

Compound A
Carrageenan-induced

paw edema
20 mg/kg 67

Compound B
Carrageenan-induced

paw edema
200 mg/kg Significant

Compound B
Carrageenan-induced

paw edema
400 mg/kg Significant

Compound C
Carrageenan-induced

paw edema
100 mg/kg Significant

Compound C
Carrageenan-induced

paw edema
200 mg/kg Significant

Indomethacin

(Reference)

Carrageenan-induced

paw edema
10 mg/kg 60

All tested compounds showed significant anti-inflammatory activity.[5]

Experimental Protocols
General Procedure for Synthesis of 5-
Hydroxymethylpyrimidine Derivatives
The synthesis of 5-hydroxymethylpyrimidine derivatives involved the reduction of

corresponding esters. For instance, ethyl 4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidine-5-

carboxylate was used as a starting material. The reaction mixture was stirred for 3 hours at
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ambient temperature. The resulting solid was filtered, washed with methanol and water, and

then dried.[1]

Another synthetic route involved refluxing ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-

carboxylate with POCl3 for 3 hours. The mixture was then poured into icy water and extracted

with CHCl3. The crude product was dissolved in a mixture of methanol and triethylamine,

followed by the addition of an appropriate substituted primary alkyl amine.[1]

In Vitro Cytotoxicity Assay (Neutral Red Uptake Assay)
The cytotoxic properties of the synthesized compounds were determined using the neutral red

uptake assay. Cancer cell lines (HeLa, HepaRG, Caco-2, AGS, A172) and a normal cell line

(RPTEC) were treated with the compounds over a wide concentration range (10–250 µM) for

72 hours. Cell viability and proliferative abilities were assessed by comparing the treated cells

with a solvent control (1% DMSO). The IC50 values were then calculated from the dose-

response curves.[1]

In Vivo Anti-inflammatory Activity (Carrageenan-induced
Paw Edema)
The anti-inflammatory effects were evaluated using the carrageenan-induced paw edema

model in rats. The test compounds, a vehicle control, and a standard drug (indomethacin) were

administered intraperitoneally 30 minutes before the injection of carrageenan into the rat's paw.

Four hours later, the paw volume was measured using a plethysmograph to determine the

percentage of edema inhibition.[5]

Visualizing Molecular Pathways and Experimental
Processes
To better understand the mechanisms and workflows involved in the evaluation of these

pyridine derivatives, the following diagrams have been generated.

Ethyl 4-hydroxy-6-methyl-2-
phenylpyrimidine-5-carboxylate

Chlorination
(POCl3, reflux) Chlorinated Intermediate Amination

(Alkyl amine, TEA, Methanol) Aminoester Derivatives Reduction 5-Hydroxymethylpyrimidine
Derivatives

Click to download full resolution via product page
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Caption: Synthetic pathway for 5-hydroxymethylpyrimidine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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